Bullvalene

Beschreibung

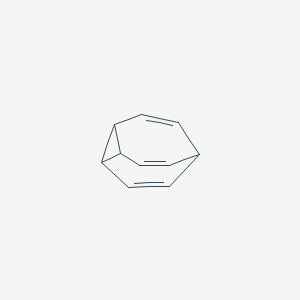

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1005-51-2 |

|---|---|

Molekularformel |

C10H10 |

Molekulargewicht |

130.19 g/mol |

IUPAC-Name |

tricyclo[3.3.2.02,8]deca-3,6,9-triene |

InChI |

InChI=1S/C10H10/c1-4-8-9-5-2-7(1)3-6-10(8)9/h1-10H |

InChI-Schlüssel |

UKFBVTJTKMSPMI-UHFFFAOYSA-N |

SMILES |

C1=CC2C3C2C=CC1C=C3 |

Kanonische SMILES |

C1=CC2C3C2C=CC1C=C3 |

Andere CAS-Nummern |

1005-51-2 |

Synonyme |

ullvalene tricyclo(3.3.2.02,8)deca-3,6,9-triene |

Herkunft des Produkts |

United States |

Mechanistic Elucidation of Bullvalene S Degenerate Cope Rearrangement

Theoretical Frameworks of the Cope Rearrangement in Bullvalene

Theoretical studies have been crucial in understanding the reaction pathway and the nature of the transition state involved in this compound's Cope rearrangement. These studies often employ quantum mechanical methods to model the potential energy surface of the reaction. researchgate.netresearchgate.netrsc.orgnih.gov

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical calculations have been widely applied to investigate the molecular mechanism of the degenerate Cope rearrangement of this compound in the gas phase. researchgate.netrsc.orgresearchgate.net Highly accurate energy calculations, such as those using CBS-QB3 and CBS-APNO model chemistries, have been employed to study the kinetics and 'fall-off' behavior of the rearrangement. researchgate.netrsc.orgresearchgate.net These studies aim to describe the electron density rearrangement during the transformation. researchgate.netrsc.org For instance, analyses using methods like ELF, NCI, and QTAIM at levels such as B3LYP/6-311G(d,p) have been used to study the molecular mechanism. researchgate.netrsc.org The catastrophe sequence for the degenerate Cope rearrangement of this compound has been described, involving steps like homolytic rupture of a C-C bond, formation and destruction of pseudoradical centers, and subsequent C-to-C coupling. researchgate.netrsc.org This electron density rearrangement has been found to occur in an asynchronous manner. researchgate.netrsc.org

Determination of Transition Structures and Energy Barriers

Locating and characterizing the transition state is a key aspect of understanding the reaction mechanism. Theoretical studies have identified a bishomoaromatic transition structure with C₂ᵥ symmetry for the degenerate Cope rearrangement of this compound (which has C₃ᵥ symmetry in its ground state). researchgate.netrsc.org The energy barrier for this rearrangement has been a subject of significant research, with calculated values varying depending on the theoretical method employed. researchgate.netresearchgate.netrsc.orgnih.gov Highly accurate calculations have reported energy barriers around 49 kJ/mol. researchgate.netrsc.org This value is notably lower than that of typical Cope rearrangements, which is attributed to the stabilization energy arising from the interaction of allyl fragments within the bishomoaromatic transition structure. researchgate.netrsc.org Other theoretical studies using semi-empirical methods like AM1 have reported activation energy barriers ranging between 24.0 and 32.5 kcal/mol (approximately 100-136 kJ/mol), although these were considered high compared to experimental values and required systematic correction. researchgate.netniscpr.res.in More recent high-level calculations, such as CCSDT(Q), have yielded a Gibbs free reaction barrier height of 62.2 kJ/mol, suggesting that some experimental values might need upward revision. researchgate.net

The following table summarizes some reported energy barriers:

| Method | Energy Barrier (kJ/mol) | Reference |

| CBS-QB3 and CBS-APNO | ~49 | researchgate.netrsc.org |

| AM1 SCF-MO (corrected) | ~80-100 (estimated) | researchgate.netniscpr.res.in |

| CCSDT(Q) | 62.2 | researchgate.net |

| Experimental (gas-phase) | 54.8 ± 0.8 (suggested revision) | researchgate.net |

| Experimental (solution) | 55-57 (for substituted bullvalenes) | whiterose.ac.uk |

Note: Conversion factor 1 kcal/mol ≈ 4.184 kJ/mol used for estimation.

Kinetics and 'Fall-off' Behavior Analysis (e.g., RRKM Calculations)

The kinetics of the degenerate Cope rearrangement of this compound, particularly in the gas phase, have been investigated using theoretical approaches like Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.netrsc.orgresearchgate.net RRKM calculations are employed to study the temperature- and pressure-dependent reaction rates and to analyze the 'fall-off' behavior, which describes the transition from unimolecular kinetics at high pressures to complex behavior at lower pressures. researchgate.netrsc.orgresearchgate.net Studies using RRKM theory have indicated that Transition State Theory (TST) slightly breaks down in estimating the high-pressure limit of the reaction rate. researchgate.netrsc.org Furthermore, obtaining the reaction as bimolecular is considered experimentally impossible based on fall-off curve analysis. researchgate.netrsc.org

Bonding Nature in Fluxional Systems

The fluxional nature of this compound is intrinsically linked to the dynamic behavior of its chemical bonds during the Cope rearrangement.

Analysis of Fluxional Pi and Sigma Bonds

Detailed bonding analyses of this compound and its analogs have revealed the existence of fluxional pi (π) and sigma (σ) bonds that undergo continuous changes during the rapid Cope rearrangement. researchgate.netnih.govdntb.gov.uaresearchgate.netscribd.com In this compound (C₁₀H₁₀), these analyses indicate the presence of two fluxional π-bonds and one fluxional σ-bond in both the ground states and transition states. researchgate.netnih.govdntb.gov.uaresearchgate.netscribd.com This phenomenon is described as a universal π + σ double fluxional bonding nature in these fluctuating cage-like species. researchgate.netnih.govdntb.gov.uaresearchgate.netscribd.com The fluxional process involves the interconversion of 2c-2e (two-center-two-electron) bonds to multicenter bonds (e.g., 3c-2e π and 4c-2e σ) in the transition state, and then back to 2c-2e bonds in the rearranged ground state. researchgate.netnih.govdntb.gov.uaresearchgate.netscribd.com

Highest Occupied Natural Bond Orbitals (HONBOs) and Dynamic Dominance

The concept of Highest Occupied Natural Bond Orbitals (HONBOs) has been utilized to understand the dynamic dominance of certain bonds in fluxional systems like this compound. researchgate.netnih.govdntb.gov.uascribd.comresearchgate.net HONBOs are considered typical fluxional bonds that play a dominant role in the dynamics of these systems. researchgate.netnih.govdntb.gov.uascribd.comresearchgate.net These orbitals, which have the highest natural bond orbital energies and highest relative reactivity in both the ground states and transition states, are particularly involved in the Cope intramolecular rearrangements. researchgate.net Their dynamic behavior, fluctuating between different forms (e.g., 2c-2e π, 3c-2e π, 2c-2e σ, 4c-2e σ), underlies the rapid structural interconversions observed in this compound. researchgate.netnih.govdntb.gov.uaresearchgate.netscribd.com

Computational Advancements in Modeling Fluxional Dynamics

Computational chemistry has played a crucial role in understanding and characterizing the complex fluxional dynamics of this compound and its derivatives. Due to the large number of interconverting isomers (1,209,600 for unsubstituted this compound) adelaide.edu.auresearchgate.net, computational methods are essential for exploring the potential energy surface and the network of rearrangements. adelaide.edu.auresearchgate.netrsc.org

Density Functional Theory (DFT) Applications for Isomer Networks and Stability

Density Functional Theory (DFT) has been widely applied to study the isomer networks and relative stabilities of this compound and substituted bullvalenes. adelaide.edu.auresearchgate.netrsc.orgtandfonline.comrsc.orgwhiterose.ac.ukethz.chresearchgate.net DFT calculations have been used to determine the optimized geometries of ground states and transition states, as well as to calculate activation enthalpies and energies for the degenerate and non-degenerate Cope rearrangements in substituted bullvalenes. tandfonline.comethz.chniscpr.res.inresearchgate.net

Studies utilizing DFT have explored the effect of substituents on the fluxional behavior and the distribution of isomers. adelaide.edu.auresearchgate.netrsc.orgrsc.orgwhiterose.ac.ukethz.chresearchgate.net By calculating the free energies of various isomers, DFT can help predict the thermodynamic stability and preferred isomers within a complex rearrangement network. researchgate.netrsc.orgethz.chethz.ch Computational tools based on DFT-modelled structures have been developed to predict isomer distributions and visualize reaction graphs representing the interconversion networks. adelaide.edu.auresearchgate.netrsc.orgrsc.orgwhiterose.ac.ukresearchgate.net

For example, DFT investigations have shown how substituents can influence the energy difference between various structural isomers of oligosubstituted bullvalenes. researchgate.netrsc.org DFT calculations have also been used to study the fluxional behavior of this compound analogs, such as those with phosphorus atoms substituted for carbon. tandfonline.com

Machine Learning Potentials for Simulating Reactive Systems

Simulating the dynamic behavior of reactive systems like this compound using traditional ab initio methods is computationally expensive, especially for long timescales. digitellinc.comdigitellinc.comnih.gov Machine learning potentials (MLPs) have emerged as a data-driven strategy to overcome this limitation by providing a balance of accuracy and computational efficiency. digitellinc.comdigitellinc.comnih.govnih.govacs.orgchemrxiv.orgnih.gov

MLPs are trained on data from ab initio calculations (such as DFT or coupled-cluster) to learn the potential energy surface of a molecular system. digitellinc.comnih.govnih.govacs.orgchemrxiv.orgnih.govarxiv.org Once trained, these potentials can be used in molecular dynamics simulations to explore the conformational space and reaction dynamics much faster than direct ab initio molecular dynamics. digitellinc.comdigitellinc.comnih.govnih.govacs.orgchemrxiv.orgnih.gov

Recent work has explored the application of MLPs, including Equivariant Graph Neural Network potentials, to this compound and its derivatives. digitellinc.comdigitellinc.com These studies aim to capture how substituents affect the stability of different configurations and to validate that the ML models accurately learn the relevant chemistry. digitellinc.comdigitellinc.com MLPs are particularly valuable for simulating reactive dynamics in larger systems or for extended simulation times, enabling the study of fluxionality's impact on material properties, such as in polymer networks containing this compound units. digitellinc.comdigitellinc.comacs.orgnih.gov

Coupled-Cluster Formalisms for Barrier Height Calculations

Accurate determination of reaction barrier heights is crucial for understanding the kinetics of the Cope rearrangement in this compound. Coupled-cluster theory, particularly CCSD(T) (Coupled Cluster Singles, Doubles, and perturbative Triples), is considered a "gold standard" for achieving high accuracy in quantum chemical calculations of energies and barrier heights for small to medium-sized molecules. nih.govarxiv.orgresearchgate.netaip.orgaip.orgresearchgate.netchemrxiv.orgrub.demit.edu

Coupled-cluster calculations have been employed to compute the barrier height for the Cope rearrangement in this compound. nih.govarxiv.orgresearchgate.netresearchgate.net Highly accurate energies obtained from methods like CBS-QB3 and CBS-APNO, which are based on coupled-cluster and other high-level calculations, have been used to study the kinetics and "fall-off" behavior of the degenerate Cope rearrangement. researchgate.netresearchgate.netrsc.org

Studies have utilized coupled-cluster methods, including those incorporating corrections for quadruple excitations or employing rank-reduced formalisms, to refine the calculation of the Cope rearrangement barrier height in this compound. nih.govarxiv.orgresearchgate.netresearchgate.netresearchgate.net These advanced coupled-cluster approaches aim to achieve high accuracy, comparable to experimental values, for reaction barriers. aip.orgaip.orgchemrxiv.orgmit.edu Local correlation methods, such as DLPNO-CCSD(T), have extended the applicability of coupled-cluster theory to larger systems, making it feasible to study reaction energies and barrier heights for more complex molecules and reactions. aip.orgchemrxiv.org

Benchmark calculations using coupled-cluster methods provide valuable data for evaluating the performance of more computationally efficient methods like DFT and for training machine learning potentials. researchgate.netacs.orgaip.orgchemrxiv.orgmit.edu

Here is a table summarizing some reported computational barrier heights for the degenerate Cope rearrangement of this compound:

| Method | Basis Set | Barrier Height (kJ/mol) | Reference |

| CBS-QB3 | - | 47.1 | researchgate.net |

| B3LYP | 6-31G(d) | 52.3 | researchgate.net |

| B3LYP | 6-311G(d,p) | ~49 | rsc.org |

| CBS-APNO | - | ~49 | researchgate.netrsc.org |

| CCSDT(Q)/CBS | Near basis limit | Benchmark values | researchgate.net |

Note: Values are approximate and may vary slightly depending on specific computational details and zero-point energy corrections.

Synthesis Strategies for Bullvalene and Its Derivatives

Classical Synthetic Approaches

The first successful synthesis of bullvalene was achieved by Gerhard Schröder in 1963. drugfuture.comwikipedia.orgacs.org This approach was serendipitous, occurring during explorations into the photochemistry of cyclooctatetraene (B1213319) dimers. thieme-connect.de The synthesis involves two main steps:

Dimerization: Cyclooctatetraene is heated to 100°C to induce dimerization. thieme-connect.de

Photolysis: The resulting dimer is then subjected to photolysis. This photochemical rearrangement proceeds with the expulsion of a molecule of benzene (B151609) to yield this compound. wikipedia.orgacs.org

Table 1: Overview of Schröder's Photolytic Synthesis

| Step | Reactant | Conditions | Product(s) |

| 1 | Cyclooctatetraene | 100°C | Cyclooctatetraene dimer |

| 2 | Cyclooctatetraene dimer | Photolysis (hν) | This compound, Benzene |

In 1966, the W. von Doering group developed a more deliberate, or "rational," synthesis of this compound. acs.org One reported pathway involved the photochemical rearrangement of cis-9,10-dihydronaphthalene. wikipedia.org Another detailed multi-step synthesis began from 1,3,5-cycloheptatriene-7-carboxylic acid. acs.org A later approach by the von Doering group utilized barbaralone as a key intermediate. This strategy involved a one-carbon homologation of barbaralone using diazomethane (B1218177) to produce bullvalone, a ketone derivative of this compound. thieme-connect.de The final, challenging step was the pyrolysis of an acetylated derivative of bullvalone at 345°C to afford this compound. thieme-connect.de Although these rational syntheses provided a logical pathway to the target molecule, they were often lengthy and involved harsh conditions.

Modern and Efficient Synthetic Methodologies

Recent advancements in catalysis have enabled the development of more efficient and versatile methods for synthesizing this compound and its derivatives, often in fewer steps and with higher yields than classical approaches.

A practical and efficient two-step synthesis for this compound and its substituted analogues was developed by the Fallon and Pašteka groups. thieme-connect.denih.gov This methodology relies on a cobalt-catalyzed cycloaddition followed by a photochemical rearrangement.

Cobalt-Catalyzed [6+2] Cycloaddition: Cyclooctatetraene undergoes a formal [6+2] cycloaddition with an alkyne in the presence of a cobalt catalyst. This step forms a bicyclo[4.2.2]deca-2,4,7,9-tetraene scaffold. nih.govresearchgate.net

Photochemical Rearrangement: The resulting cycloadduct is then subjected to a photosensitized di-π-methane rearrangement to yield the final this compound structure. nih.govresearchgate.net

This sequence has proven effective for producing a variety of mono- and disubstituted bullvalenes. nih.gov

Table 2: Cobalt-Catalyzed this compound Synthesis

| Step | Reaction Type | Reactants | Key Reagent/Condition | Product |

| 1 | [6+2] Cycloaddition | Cyclooctatetraene, Alkyne | Cobalt Catalyst | Bicyclo[4.2.2]deca-2,4,7,9-tetraene derivative |

| 2 | Di-π-methane Rearrangement | Bicyclo[4.2.2]deca-2,4,7,9-tetraene derivative | Photolysis (hν), Photosensitizer | Substituted this compound |

To facilitate the creation of diverse this compound structures, a targeted synthesis of boronate ester bullvalenes has been developed. acs.orgnih.gov These valuable intermediates are accessible in two to four straightforward steps. acs.orgnih.govchemrxiv.org The significance of this method lies in the versatility of the boronate ester group, which enables late-stage diversification of the this compound core. nih.gov Using Suzuki cross-coupling reactions, a wide array of mono-, di-, and even trisubstituted bullvalenes can be readily prepared from these boronate ester precursors. acs.orgnih.govchemrxiv.org This strategy also allows for a "linchpin" approach, enabling the pre-programmed installation of two different substituents onto the this compound scaffold. nih.govchemrxiv.org

Isomerism, Stereodynamics, and Substituted Bullvalene Systems

Degenerate and Non-Degenerate Isomerism in Substituted Bullvalenes

In unsubstituted bullvalene, all possible Cope rearrangements lead to an identical molecular structure, hence the term "degenerate" isomerism. thieme-connect.de However, when substituents are present, the rearrangements can lead to different structural isomers where the positions of the substituents on the this compound framework vary. This gives rise to "non-degenerate" isomerism. adelaide.edu.authieme-connect.de The number and types of isomers depend on the number, identity, and relative positions of the substituents. adelaide.edu.aunih.gov

Enumeration and Computational Prediction of Isomer Numbers

Determining the number of possible isomers for a substituted this compound is a complex combinatorial problem. For unsubstituted this compound, there are 1,209,600 degenerate tautomers. adelaide.edu.authieme-connect.de For substituted bullvalenes, the number of non-degenerate isomers is significantly lower but still substantial. For instance, monosubstituted this compound exists as 4 isomers, while disubstituted this compound with unidentical substituents can interconvert between 30 isomers. adelaide.edu.au The complexity escalates rapidly with more substituents. adelaide.edu.au

Computational methods and tools have been developed to enumerate and predict the number of isomers for a given substitution pattern. nih.govresearchgate.netrsc.org An intuitive equation can be derived to calculate the number of isomers for a given this compound system, taking into account the symmetry of the molecule and the positions of the substituents. whiterose.ac.uknih.govresearchgate.netrsc.org Computational tools, such as 'bullviso', can generate all possible isomer barcodes for a substituted this compound and filter out non-unique isomers based on symmetry. nih.govresearchgate.netrsc.org These tools can also generate Cartesian coordinates for each isomer, which are then used for further computational analysis, such as density functional theory (DFT) calculations to determine relative energies. nih.govrsc.org

The number of unique non-degenerate isomers for various substitution patterns can be calculated. For a tetrasubstituted this compound, there can be more than 800 possible structural isomers. ethz.chethz.ch A tetrasubstituted this compound population can consist of a theoretical 1,680 discrete structural isomers, with all but 24 being chiral. nih.gov

Interconversion Networks and Reaction Graphs

The Cope rearrangements in substituted bullvalenes facilitate the interconversion between different isomers, forming complex networks. These interconversion pathways can be represented graphically as reaction graphs, where each node represents an isomer and the edges represent the possible rearrangement steps connecting them. adelaide.edu.auacs.org The four elementary rearrangement steps available to substituted bullvalenes can be described using positional descriptors (α, β, γ, and δ) for the substituents. whiterose.ac.ukresearchgate.netrsc.orgworktribe.comdur.ac.uk Full isomerization requires sequential steps that involve both participating and non-participating sites in the rearranging 1,5-hexadiene (B165246) motif. researchgate.net

Computational analysis, coupled with quantum chemical calculations, provides a powerful tool for predicting the properties of this compound isomer networks and mapping the internal dynamics of these systems. researchgate.net DFT calculations can be used to determine the relative energies of different isomers, which influences their populations in the dynamic mixture. rsc.orgrsc.org The connectivity between isomers, essential for constructing interconversion network diagrams, can also be obtained computationally. rsc.org

Interconversion networks have been illustrated for mono-, di-, tri-, tetra-, and penta-substituted bullvalenes with identical substituents. dur.ac.uk In these graphs, achiral isomers can be positioned along a central mirror plane, with enantiomers related by this plane on either side. dur.ac.uk

Stereochemical Aspects of this compound Dynamics

The dynamic nature of this compound and its substituted derivatives gives rise to interesting stereochemical phenomena. The rapid Cope rearrangements can lead to changes in the three-dimensional shape and chirality of the molecule. whiterose.ac.ukresearchgate.netrsc.org

Mutating Helicity and Fixed Stereocenters in Substituents

Substituted bullvalenes can exhibit "mutating helicity" on the this compound core due to the fast Cope rearrangements, even while the stereocenter of a substituent remains fixed. adelaide.edu.au This means that the chirality of the this compound cage itself can change dynamically, independent of any fixed stereocenters present in the attached groups. adelaide.edu.au The introduction of external stereogenicity in the substituents expands the reaction graphs and leads to complex diastereochemical relationships. researchgate.netacs.orgresearchgate.net

The coupling of two disubstituted bullvalenes by a stereogenic tether can result in a structure with multiple mutating stereogenic elements, where the tether's configuration is influenced by the dynamic ensemble of exchanging this compound isomers. adelaide.edu.au Fixed stereocenters in substituents can exert a substantial energetic bias over the stereochemical equilibria of the this compound core. whiterose.ac.uk This indicates that while the this compound cage is dynamic, the presence of a fixed stereocenter can influence the distribution and interconversion of the this compound isomers.

Analysis of Stereodynamic Properties (e.g., Principal Moments of Inertia, Exit Vector Plots)

The stereodynamic properties of bullvalenes can be analyzed using computational methods such as calculating principal moments of inertia (PMI) and generating exit vector plots. whiterose.ac.uknih.govresearchgate.netrsc.orgresearcher.life These analyses help to understand the 3D shapes of the different isomers and the directions of motion during the interconversion processes. whiterose.ac.uknih.govresearchgate.netrsc.orgresearcher.life

Exit vector plots illustrate the direction of atomic motion during a chemical reaction or rearrangement. For this compound, exit vector analysis can reveal the pathways and mechanisms of the Cope rearrangements and how substituents influence these dynamics. whiterose.ac.uknih.govresearchgate.netrsc.orgresearcher.life Analyzing the exit vectors available from the this compound scaffold helps to understand how its shapeshifting property can be utilized in applications, such as designing molecules that mimic the 3D shapes of conventional ring systems used in medicinal chemistry. whiterose.ac.uknih.govresearchgate.netrsc.orgresearcher.life

Isolation and Characterization of Metastable Isomers

Despite the rapid interconversion between isomers, it is sometimes possible to isolate and characterize metastable isomers of substituted bullvalenes. rsc.orgresearchgate.net These are isomers that, while not the most thermodynamically stable, have sufficient kinetic barriers to interconversion that they can be observed and studied. rsc.orgresearchgate.net

The isolation of a single metastable isomer from a complex mixture of interconverting structural isomers provides valuable information about the energy landscape and interconversion network of substituted bullvalenes. rsc.orgresearchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) have been used to isolate specific isomers from the dynamic mixture. ethz.chrsc.orgresearchgate.net Characterization of these isolated isomers is typically performed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, often at low temperatures to slow down the interconversion process. adelaide.edu.auethz.chrsc.orgresearchgate.net

Studies have shown that the preferential formation and unexpected stability of certain metastable isomers can be influenced by both thermodynamic and kinetic factors. rsc.orgresearchgate.net Substituents can play a significant role in amplifying the energy differences between various structural isomers, making the isolation of less stable isomers more feasible. rsc.orgresearchgate.net The characterization of these metastable species provides crucial data for validating computational models of this compound dynamics and understanding the factors that govern their complex interconversion networks. rsc.orgresearchgate.net For example, a kinetically metastable major isomer has been observed in trisubstituted bullvalenes, which is in slow exchange with the rest of the network. adelaide.edu.auresearchgate.netresearchgate.net

Experimental Methodologies for Isomer Separation (e.g., HPLC)

The dynamic nature of this compound, especially at room temperature where isomers interconvert rapidly on the NMR timescale, presents significant challenges for the experimental separation and characterization of individual isomers nih.govnih.gov. Despite this, experimental methodologies have been developed to tackle this challenge, particularly for substituted bullvalenes where the degeneracy of isomers can be lifted, leading to a population of distinct structural forms wikipedia.orgnih.gov.

High-Performance Liquid Chromatography (HPLC) has emerged as a valuable technique for the separation of this compound isomers. This method allows for the physical separation of different structural isomers based on their varying interactions with a stationary phase and mobile phase. Studies on substituted bullvalenes have successfully employed HPLC to isolate specific isomers from complex mixtures nih.govresearchgate.netnih.gov. For instance, preparative HPLC has been utilized to isolate a single metastable isomer from a mixture of oligosubstituted this compound isomers nih.gov. This isolation was crucial for subsequent structural elucidation using techniques like NMR spectroscopy nih.gov.

The application of chiral HPLC is particularly relevant for separating enantiomers of chiral this compound derivatives and for studying their racemization processes nih.govresearchgate.net. By using chiral stationary phases, it is possible to differentiate and separate enantiomeric this compound isomers, providing insights into the stereochemical aspects of their dynamic rearrangements nih.gov. The successful application of HPLC for separating complex mixtures of structural isomers has been demonstrated in various fields, including the separation of steroid isomers using specific column types like biphenyl (B1667301) analytical columns and optimized mobile phases nih.gov. These examples highlight the capability of HPLC to achieve resolution even among closely related structural isomers.

The ability to isolate individual isomers, even transient or metastable ones, through techniques like HPLC is critical for experimentally validating theoretical predictions about isomer stabilities and interconversion pathways in substituted this compound systems researchgate.net.

Influence of Substituents on Isomer Stability and Energy Landscape

The introduction of substituents to the this compound core significantly perturbs its energy landscape and influences the relative stabilities and populations of the resulting isomers wikipedia.orgnih.govwikipedia.orgresearchgate.neteasychem.orgchem960.comacs.orgnih.govnih.gov. While unsubstituted this compound exhibits a degenerate energy landscape where all valence tautomers are equivalent, substituents can lift this degeneracy, leading to a distribution of isomers with varying thermodynamic stabilities wikipedia.orgeasychem.orgacs.org.

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in understanding the influence of substituents on the this compound energy landscape wikipedia.orgresearchgate.neteasychem.orgacs.orgnih.gov. These calculations can predict the relative energies of different isomers and the energy barriers for the Cope rearrangements that interconvert them researchgate.net. By mapping out the "rearrangement graph" that connects isomers through transition states, computational studies provide a detailed picture of the dynamic network.

Substituents can influence isomer stability through various electronic and steric effects. For example, an ester substituent has been shown to amplify the energy difference between various structural isomers in oligosubstituted bullvalenes, leading to a preferred metastable isomer wikipedia.orgresearchgate.net. This suggests that the nature and position of substituents can kinetically and thermodynamically favor certain isomeric forms wikipedia.orgresearchgate.net.

The effect of substituents is not limited to ground state stabilities; they also influence the transition state energies of the Cope rearrangements nih.gov. Substituents can either promote or retard the rearrangement process by affecting the stability of the reactant, product, or the transition state itself nih.gov. Studies on substituted bullvalenes with groups like methyl, ester, and carbamate (B1207046) have revealed how these modifications impact the dynamic behavior and the distribution of isomers wikipedia.orgwikipedia.orgresearchgate.neteasychem.orgacs.org. For instance, a remote carbamate group has been shown to influence the constitutional isomerization of a substituted this compound through long-range interactions, tipping the equilibrium towards a specific isomeric form wikipedia.orgnih.gov.

The study of substituted bullvalenes, supported by both experimental isolation techniques like HPLC and computational modeling, provides valuable insights into the complex interplay between molecular structure, dynamics, and energy landscapes in fluxional molecules researchgate.net.

Spectroscopic Investigations of Dynamic Behavior

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic processes in molecules, and it has been particularly illuminating in the case of bullvalene. The temperature dependence of its NMR spectra provides compelling evidence for the Cope rearrangement.

Temperature-Dependent NMR Studies (¹H, ¹³C, ²H NMR)

Temperature-dependent NMR studies are fundamental to observing the fluxional behavior of this compound. At high temperatures, the Cope rearrangement is fast on the NMR timescale, causing all carbon and hydrogen atoms to appear equivalent. This is observed as a single, sharp singlet in the ¹H and ¹³C NMR spectra. researchgate.netthieme-connect.dechemeurope.comacs.orgdrugfuture.com As the temperature is lowered, the rate of the Cope rearrangement decreases. At very low temperatures, the fluxional process is significantly slowed, and distinct signals corresponding to the different structural environments in the molecule can be resolved. thieme-connect.deacs.orgwikipedia.orgmdpi.com For instance, at temperatures around -60 °C or lower, the ¹H NMR spectrum of this compound shows separate signals for the four aliphatic and six olefinic protons. thieme-connect.de Similarly, the ¹³C NMR spectrum at low temperatures reveals four distinct signals, consistent with the molecule's C₃ᵥ symmetry in its static state. mdpi.comcolab.ws Deuterium (²H) NMR has also been used to confirm the equivalence of hydrogen atoms at high temperatures. researchgate.net

The change in the NMR spectrum with temperature, transitioning from multiple signals at low temperatures to a single signal at high temperatures, is a direct consequence of the rate of the Cope rearrangement relative to the NMR timescale. askfilo.com

Line Shape Analysis and Kinetic Parameters Determination

The temperature-dependent changes in the NMR line shapes of this compound can be analyzed to determine the kinetic parameters of the Cope rearrangement. As the temperature increases and the rate of interconversion approaches the frequency difference between the distinct signals observed at low temperatures, the signals broaden and eventually coalesce into a single peak. acs.orgwikipedia.org This process, known as dynamic NMR, allows for the extraction of rate constants for the exchange process at different temperatures. wikipedia.org

Line shape analysis, often based on theories like the Anderson-Kubo-Sack theory, can be applied to the variable-temperature NMR spectra (particularly ¹³C NMR) to determine activation parameters such as the activation energy (Eₐ), pre-exponential factor (log A), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for the degenerate Cope rearrangement. researchgate.net Studies have reported activation enthalpy values for the Cope rearrangement in this compound. researchgate.net

Gas-Phase NMR Spectroscopy for Intramolecular Processes

While much of the NMR work on this compound has been conducted in solution, gas-phase NMR spectroscopy can also provide valuable information about intramolecular processes, free from solvent effects. Although specific details on gas-phase NMR of this compound's Cope rearrangement were not extensively detailed in the search results, the principle of using gas-phase NMR to study intramolecular dynamics is established. researchgate.netcolab.ws Theoretical studies investigating the kinetics and molecular mechanism of the gas-phase degenerate Cope rearrangement of this compound using quantum mechanical calculations support the understanding of this process in the absence of intermolecular interactions. researchgate.netresearchgate.net

Two-Dimensional Exchange NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as Exchange Spectroscopy (EXSY), are particularly useful for directly visualizing and quantifying chemical exchange processes like the Cope rearrangement in this compound. rsc.orghuji.ac.il EXSY experiments reveal cross-peaks between signals corresponding to nuclei that are exchanging sites during the timescale of the experiment. huji.ac.il

In the case of this compound, 2D EXSY NMR can show correlations between the different proton or carbon environments that are interconverted by the Cope rearrangement. rsc.org This technique provides direct evidence of the exchange pathways and can be used to determine exchange rates, even when the exchange is relatively fast. huji.ac.il Deuterium 2D exchange NMR spectroscopy on a single crystal of deuterated this compound has been used to elucidate the detailed mechanisms of dynamic processes in the solid state, identifying pathways for the Cope rearrangement combined with molecular reorientation. tandfonline.com

Analogues of Bullvalene and Their Fluxionality

Semibullvalene (C8H8) and its Rearrangement Mechanisms

Semithis compound (C8H8) is a fascinating structural analogue of this compound, characterized by the replacement of one ethylene (B1197577) arm with a single bond. This structural difference leads to a simplified system compared to this compound, yet it retains the capacity for rapid degenerate Cope rearrangements. Semithis compound exists as two valence tautomers that interconvert rapidly chemeurope.com. This rearrangement occurs even at temperatures as low as -110 °C, a temperature at which typical Cope rearrangements are not expected to readily occur chemeurope.com. The facile nature of this rearrangement in semithis compound has made it a subject of extensive study, including theoretical investigations to understand the factors contributing to its low activation barrier scribd.comroaldhoffmann.com. The degenerate rearrangement of semithis compound is challenging to predict computationally due to its relatively flat potential energy surface chemrxiv.org. Experimental data indicates a free energy barrier (ΔG‡) of 5.5 kcal mol-1 at -143 °C for the Cope rearrangement in semithis compound scribd.com.

The synthesis of semithis compound was first achieved through the photolysis of barrelene (bicyclo[2.2.2]octa-2,5,7-triene) chemeurope.comwikipedia.org. Barrelene is a bicyclic organic compound with the chemical formula C8H8 wikipedia.org. The conversion of barrelene to semithis compound proceeds via a di-π-methane rearrangement wikipedia.org. Insights into the mechanism of this photoreaction have been gained through isotope scrambling experiments wikipedia.org. Photolysis of barrelene results in the initial formation of a biradical intermediate with a cyclopropane (B1198618) ring wikipedia.org. This intermediate then rearranges to a second intermediate with a more favorable allylic radical character, existing as two mesomers wikipedia.org. Intersystem crossing and radical recombination lead to the formation of semithis compound wikipedia.org.

The fluxional behavior of semithis compound can be attributed to a wikiwand.comwikiwand.com sigmatropic shift ic.ac.ukic.ac.uk. This six-electron process involves the rapid shifting of two-electron bonds in an equilibrium ic.ac.ukic.ac.uk. Computational studies have explored the molecular orbitals of semithis compound and its transition state to understand how substituents might influence the activation energy of the Cope rearrangement roaldhoffmann.com. The effect of substituents on the strength of the cyclopropane bond and the destabilizing transition state orbital plays a significant role roaldhoffmann.com.

Barbaralane (C9H10) and its Cope Rearrangements

Barbaralane (C9H10) is another this compound analogue where one ethylene arm of this compound is replaced by a methylene (B1212753) bridge wikiwand.com. The dynamic behavior of barbaralane is comparable to that of semithis compound wikiwand.com. Barbaralane undergoes Cope rearrangements, which are strain-assisted and contribute to its 'shapeshifting' properties dur.ac.ukresearchgate.net. These rearrangements allow for a dynamic series of species to exist in equilibrium at ambient temperatures dur.ac.uk.

The fluxional rearrangement of barbaralane, particularly in 9-substituted barbaralanes, can lead to a global inversion of the sp3-carbon-centred stereochemistry of the tricyclic cage pku.edu.cnnih.govwhiterose.ac.uk. This property can be utilized to transmit stereochemical information pku.edu.cnnih.gov. The inversion of sp3-carbon stereochemistry occurs through strain-assisted Cope rearrangements, mimicking the low-barrier dynamics seen in sp3-nitrogen inversion or conformational isomerism whiterose.ac.uk. The rearrangement rate in barbaralane can be influenced by external factors, such as coordination to transition metal ions like Pd(II) or Ru(II) nih.govwhiterose.ac.uk. Metal coordination can either stabilize an intermediate or increase the rate of a concerted pathway by stabilizing the transition state nih.gov.

Computational studies have investigated the fluxional bonding nature of the rapid Cope rearrangements in barbaralane, along with this compound and semithis compound scribd.comresearchgate.netresearchgate.netdntb.gov.ua. These studies reveal the presence of fluxional π-bonds and a fluxional σ-bond in their ground states and transition states, highlighting a universal π + σ double fluxional bonding nature in these fluctuating cage-like molecules scribd.comresearchgate.netresearchgate.netdntb.gov.ua. The highest occupied natural bond orbitals (HONBOs) are identified as typical fluxional bonds that dominate the dynamics of these systems scribd.comresearchgate.netresearchgate.netdntb.gov.ua. The experimental free energy barrier for the Cope rearrangement in barbaralane is reported as 7.8 kcal/mol at -77 °C scribd.com.

Heteroatom-Containing this compound Analogues (e.g., 9-Borabarbaralane)

The concept of fluxionality in cage-like molecules extends to analogues where a carbon atom is replaced by a heteroatom. These heteroatom-containing this compound analogues can exhibit similar dynamic rearrangements, often influenced by the electronic and structural properties introduced by the heteroatom.

One example of such an analogue is 9-borabarbaralane (C8BH9) scribd.comresearchgate.netresearchgate.netdntb.gov.ua. In this molecule, a boron atom replaces one of the carbon atoms in the barbaralane framework. 9-Borabarbaralane is considered a prototypical fluxional molecule that undergoes rapid Cope rearrangements at finite temperatures scribd.comresearchgate.netresearchgate.netdntb.gov.ua.

Computational studies on 9-borabarbaralane have provided insights into its fluxional behavior and bonding nature scribd.comresearchgate.netresearchgate.netdntb.gov.ua. Similar to its all-carbon counterparts, 9-borabarbaralane exhibits fluxional π-bonds and a fluxional σ-bond during the Cope rearrangement scribd.comresearchgate.netresearchgate.netdntb.gov.ua. The calculated free energy barrier for 9-borabarbaralane is approximately 10.36 kcal/mol at 27 °C scribd.com. Computational predictions of its 13C-NMR and 1H-NMR shielding tensors and chemical shifts have been made to aid future experimental characterization scribd.comresearchgate.netresearchgate.netdntb.gov.ua.

The inclusion of a boron atom, which is electron-deficient, influences the bonding and dynamics of the cage structure. While boron nanoclusters are known for their low energy barriers to fluxional processes due to delocalized σ and π bonds, the fluxional processes in organic cage molecules like 9-borabarbaralane involve the formation and breakage of C-C and C-B interactions, leading to higher energy barriers compared to some boron clusters researchgate.net.

The study of heteroatom-containing analogues like 9-borabarbaralane expands the understanding of fluxionality beyond purely hydrocarbon systems and opens avenues for designing molecules with tailored dynamic properties.

Advanced Applications and Broader Research Implications

Bullvalene as a Model System for Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) involves reversible bond formation and cleavage, allowing molecular systems to adapt and respond to external stimuli. This compound, with its inherent ability to interconvert between a vast number of degenerate isomers through facile Cope rearrangements, serves as an exceptional model system for exploring the principles of DCC under thermodynamic control. rsc.orgaip.org Unlike traditional covalent systems with fixed structures, this compound's dynamic nature allows for continuous structural reorganization, making it a compelling subject for studying molecular adaptability and the influence of thermodynamic factors on molecular composition. aip.orgpnas.org

Design Principles for Dynamic Combinatorial Libraries

Dynamic combinatorial libraries (DCLs) are mixtures of interconverting molecules in dynamic equilibrium. rsc.orgwiley-vch.de The composition of a DCL can be shifted by the introduction of a template molecule that selectively stabilizes certain library members, leading to their amplification. wiley-vch.de Substituted bullvalenes can act as unimolecular shapeshifting DCLs, where a single compound can access a multitude of structural isomers through Cope rearrangements. pnas.orgresearchgate.net This inherent dynamic behavior allows for the exploration of a diverse range of molecular shapes and substituent relationships from a single starting material. researchgate.net

The design principles for this compound-based DCLs leverage this fluxionality. By strategically placing substituents on the this compound core, researchers can influence the relative stabilities of the accessible isomers and bias the equilibrium towards specific structures in response to external cues, such as the presence of a guest molecule. digitellinc.comethz.ch This allows for the creation of systems where the molecule can adapt its shape to optimize interactions with a target. pnas.orgethz.ch While traditional DCLs rely on reversible intermolecular reactions between separate building blocks, substituted bullvalenes offer a unique unimolecular approach where the dynamic interconversion occurs within a single molecular framework. pnas.orglatrobe.edu.au

Adaptive Binding and Self-Sorting Molecular Systems

The ability of this compound derivatives to interconvert between various isomers enables adaptive binding to guest molecules. The dynamic nature allows the this compound scaffold to present different arrangements of functional groups, potentially leading to a better fit and stronger binding interaction with a specific target. pnas.orgethz.ch This adaptive behavior is akin to induced fit in biological systems.

Studies have demonstrated the use of substituted bullvalenes in self-sorting molecular systems. For instance, this compound derivatives equipped with recognition elements, such as boronic acids, have been used as sensor arrays for the detection of polyhydroxylated compounds like carbohydrates. rsc.orgacs.org The dynamic nature of the this compound core allows for covalent binding to a variety of analytes, and the resulting mixture of isomers provides a unique spectroscopic fingerprint (e.g., in 13C NMR) that can be used to identify the bound analyte. rsc.orgacs.org This highlights how the fluxionality of this compound can be harnessed to create self-contained adaptive systems that respond to host-guest interactions. pnas.org

Integration into Functional Materials and Responsive Systems

The dynamic nature of this compound is also being explored for the development of functional materials and responsive systems. Incorporating fluxional units into materials can impart unique properties that are not possible with static components. chemistryviews.orggatech.edu

This compound-Embedded Polymers and Polymer Networks

This compound can be incorporated into polymer structures, either in the backbone of linear polymers or as cross-linkers in polymer networks. digitellinc.comgatech.edunih.govresearchgate.net The presence of the fluxional this compound unit within the polymer chain or network introduces dynamic behavior at the macroscopic level. nih.govchemrxiv.org This can lead to materials with tunable properties and responsiveness to external stimuli. digitellinc.comresearchgate.net

Mechanochemical Perturbation of Rearrangements in Bulk Materials

Mechanochemistry, the coupling of mechanical force with chemical reactions, offers a way to influence the behavior of materials. In this compound-containing materials, mechanical force can potentially perturb the dynamic Cope rearrangements. nih.govchemrxiv.orgresearchgate.netchemrxiv.orgacs.org Applying mechanical stress to a polymer network containing this compound units can affect the equilibrium distribution of isomers or even induce directed rearrangements. chemrxiv.orgresearchgate.netchemrxiv.org

Studies investigating the mechanochemical perturbation of this compound rearrangements in bulk polymer networks have shown that mechanical force can activate this compound rearrangements even at temperatures where thermal fluxionality is suppressed. nih.govchemrxiv.orgresearchgate.netchemrxiv.org This mechanochemical activation can lead to energy dissipation and changes in the material's mechanical properties. nih.govchemrxiv.orgresearchgate.netchemrxiv.orgacs.org

Modulation of Viscoelastic Behavior through Fluxionality

The fluxionality of this compound can be used to modulate the viscoelastic behavior of materials. Viscoelasticity describes materials that exhibit both viscous and elastic characteristics when undergoing deformation. The dynamic Cope rearrangements within this compound-embedded polymers or networks can influence the material's response to stress and strain over time. nih.govchemrxiv.orgresearchgate.netchemrxiv.orgacs.org

Molecular Design for Bioactive Scaffolds

The dynamic nature of this compound, specifically its ability to interconvert between numerous structural isomers, makes it an intriguing scaffold for the design of bioactive molecules. Unlike rigid molecular frameworks, this compound derivatives can sample a variety of shapes and substituent orientations, potentially offering advantages in interacting with biological targets. researchgate.netwhiterose.ac.ukworktribe.comnih.gov

Exploration of 3D Shapes and Substituent Relationships as Bioisosteres

Substituted bullvalenes undergo valence isomerization, resulting in non-degenerate constitutional isomers with distinct shapes. worktribe.com This "shapeshifting" characteristic allows a single compound to exist as a dynamic covalent library of numerous shapes and substituent relationships. researchgate.netwhiterose.ac.ukworktribe.comox.ac.ukresearchgate.net This property makes this compound derivatives comparable to other bioisosteres used in drug discovery to replace planar aromatic ring systems. researchgate.netwhiterose.ac.ukworktribe.comnih.govox.ac.ukresearchgate.net

The four elementary rearrangement steps available to substituted bullvalenes can be described using positional descriptors (α, β, γ, and δ) applied to the substituents. researchgate.netwhiterose.ac.ukworktribe.comox.ac.uk An equation can be derived to calculate the number of isomers for a given this compound system. researchgate.netwhiterose.ac.ukworktribe.comox.ac.uk For instance, DFT-modelled structures of di-, tri-, and tetrasubstituted bullvalenes have been generated to demonstrate how their 3D shapes and exit vectors are comparable to other bioisosteres. researchgate.netwhiterose.ac.ukworktribe.comnih.govox.ac.ukresearchgate.net The shapeshifting property allows access to numerous shapes and substituent relationships from a single compound, acting as a concentration-independent dynamic covalent library. researchgate.netwhiterose.ac.ukworktribe.comox.ac.ukresearchgate.net

This compound-Linked Systems in Ligand Design

An example of this approach is the development of shapeshifting vancomycin (B549263) dimers. researchgate.netpnas.orgscitechdaily.com These systems, powered by a this compound core linked via click chemistry, exploit the dynamic covalent rearrangements of this compound to create ligands with the capacity to inhibit bacterial cell wall biosynthesis. researchgate.netpnas.org This shapeshifting modality has shown promise against multidrug-resistant bacteria, including vancomycin-resistant strains. researchgate.netpnas.orgscitechdaily.com The dynamic nature of the this compound core allows the linked vancomycin units to adopt different spatial arrangements, which can influence their interaction with bacterial targets and potentially evade resistance mechanisms. researchgate.netpnas.org

The design of such this compound-linked systems often involves connecting the functional units through flexible linkers to the this compound core. researchgate.net Studies on the dynamics of these shapeshifting ligands using techniques like VT-NMR spectroscopy can reveal the populated constitutional isomers and their interconversion pathways. pnas.org The ability to access multiple shapes from a single compound through the fluxional this compound core is a key feature exploited in designing these adaptive ligands. researchgate.netpnas.org

Graph Theory and Combinatorial Analysis of this compound Networks

The complex network of interconverting isomers in this compound and its derivatives provides a rich area for exploration using graph theory and combinatorial analysis. These mathematical tools are valuable for representing and understanding the vast number of possible structures and the pathways connecting them through Cope rearrangements. nih.govresearchgate.net

Representing Isomer Interconversions as Binary Tree Diagrams and Monster Graphs

The rearrangement of this compound is a complex subject that has been studied within the mathematical disciplines of combinatorics and graph theory. nih.gov The network of interconverting isomers can be represented by a reaction graph where vertices correspond to individual isomers and edges represent the processes that transform one isomer into another, such as Cope rearrangements. nih.govsrce.hr

For substituted bullvalenes, where only structural rearrangements are considered, the network can be represented by a binary tree-like diagram. nih.gov In this representation, nodes are the structural isomers, and the lines connecting them are the Cope rearrangements. nih.gov This type of network topology provides a map of all possible isomers and their interconnections via rearrangements. nih.gov

In the case of the degenerate Cope rearrangement of the parent this compound molecule, the reaction graph is known as the Monster Graph. researchgate.net This graph has a very large number of vertices, specifically 10!/3 = 1,209,600 vertices if enantiomerism is considered, and 604,800 vertices if not. researchgate.netunipmn.it The Monster Graph describes the rapid and reversible degenerate Cope rearrangements that interconvert the 1,209,600 possible permutational isomers of this compound. worktribe.comresearchgate.netsrce.hr Global properties of this extensive reaction graph, such as shell counts and properties of geodesics connecting enantiomers, have been discussed. researchgate.net

For substituted bullvalenes, the number of possible isomers is significantly reduced compared to the parent system. For example, this compound with a single cage heteroatom or substituent has only four different positional isomers. srce.hr The reaction graphs for rearrangements of heteroatomic and substituted positional isomers can be conveniently represented, with vertices as isomers and edges as interconversion processes. srce.hr

Topological Properties of Reaction Graphs

The reaction graphs representing the interconversions of this compound isomers possess interesting topological properties. These graphs provide insights into the connectivity and relationships between different structural forms accessible through Cope rearrangements. nih.govsrce.hr

The topology of the reaction network, as represented by binary tree-like diagrams for substituted bullvalenes, illustrates the pathways of interconversion. nih.gov However, the energy dimension is crucial for understanding the dynamics of the system, as the activation barrier of each rearrangement determines which isomers are accessible and their interconversion rates. nih.gov

Reaction graphs for degenerate rearrangements, such as the automerization of this compound, are often vertex and edge transitive. researchgate.net The connectivity of the reaction graph for the Cope rearrangement in this compound has been analyzed using the concept of mode of rearrangement. researchgate.net Different mathematical models exist for constructing reaction graphs, and researchers consider which models are most adequate for representing the complex rearrangements. researchgate.net

The study of these reaction graphs and the relative isomer energies can help rationalize experimental observations of isomerizations in heteroatomic and substituted bullvalenes. srce.hr The topological properties of these graphs are fundamental to understanding the dynamic behavior and the accessible chemical space of this compound derivatives. nih.govresearchgate.netresearchgate.net

Emerging Research Directions and Future Perspectives

Expanding the Scope of Heteroatom Bullvalenes

Research into bullvalene has expanded to include heteroatom-substituted analogues, which can exhibit altered fluxional behavior and introduce new functionalities nsf.govacs.org. The replacement of carbon atoms with heteroatoms like phosphorus can significantly impact the activation barriers for the degenerate Cope rearrangements tandfonline.com. For instance, theoretical investigations at the DFT level have shown that substituting carbon with phosphorus in this compound, semithis compound, and barbaralane can lead to a remarkable lowering of the activation enthalpies for these rearrangements tandfonline.com. This suggests that heteroatom substitution is a powerful tool for tuning the dynamic properties of these fluxional systems.

Novel Applications in Smart Materials and Sensors

The unique fluxional nature of this compound makes it an attractive building block for the design of smart materials and sensors tandfonline.comgatech.edursc.orgresearchgate.netaip.orgjustia.comwhiterose.ac.ukpnas.org. The ability of substituted bullvalenes to exist as a dynamic library of interconverting isomers, whose distribution can be influenced by external stimuli, can be leveraged for adaptive and responsive materials rsc.orgnih.gov.

One area of application is in the development of dynamic covalent systems. Substituted bullvalenes can act as unimolecular shapeshifting dynamic combinatorial libraries researchgate.netscitechdaily.com. This concept has been demonstrated in the creation of self-sorting adaptive binding polyol sensor arrays researchgate.net. The dynamic nature of the this compound core allows the molecule to present a variety of shapes and substituent relationships, which can lead to dynamic adaptive binding to targets researchgate.netaip.org.

This compound derivatives are also being explored for their potential in smart materials that respond to mechanical stimuli. Research is investigating the mechanochemical perturbation of this compound's Cope rearrangements within polymer networks, aiming to develop materials that can trigger small molecule release or other functions in response to mechanical force researchgate.net. The incorporation of this compound units as fluxional cross-linkers in polymer networks is being studied to understand the larger effect of fluxionality on material properties gatech.edu.

Furthermore, this compound's dynamic properties can be coupled with optical reporting mechanisms for sensing applications. Fluorescent this compound derivatives have been developed where the fluxional core supports the formation of excimers, allowing for the monitoring of externally induced structural changes, such as host-guest interactions with metal cations, through fluorescence spectroscopy researchgate.net. This demonstrates the potential for this compound-based molecules to act as dynamic chemical sensors.

The shapeshifting nature of this compound has also been applied in the design of novel antibiotics. This compound-linked vancomycin (B549263) dimers have been developed as shapeshifting antibiotics that show efficacy against multidrug-resistant bacteria researchgate.netscitechdaily.comnih.gov. The dynamic core is hypothesized to favor preferred binding interactions on the bacterial cell wall, potentially reducing the propensity for resistance development compared to static analogues researchgate.net.

The use of this compound in materials extends to liquid crystals, where mesogenic substituents are installed onto the this compound core to explore the properties of these fluxional liquid crystalline materials gatech.edu. The structural versatility offered by this compound's isomerism can also be exploited in piezoresistive devices, where constitutional and conformational isomerization of diaryl-bullvalene molecules can be switched to alter electrical conductivity researchgate.net.

Advanced Computational Methodologies for Predicting Complex Dynamics

Understanding and predicting the complex dynamic behavior of this compound and its substituted derivatives requires advanced computational methodologies nih.govgatech.eduresearchgate.net. Due to the vast number of possible isomers and interconversion pathways, computational tools are essential for mapping the dynamic landscape.

Density Functional Theory (DFT) calculations are widely used to investigate the energetics of Cope rearrangements in this compound and its analogues, including heteroatom-substituted systems tandfonline.comresearchgate.netwhiterose.ac.uk. These calculations provide insights into activation enthalpies and the relative stabilities of different isomers tandfonline.comresearchgate.net. High-level ab initio methods, such as CCSDT(Q), are also employed to re-examine Cope rearrangements in shapeshifting molecules and obtain accurate reaction barrier heights researchgate.net.

Computational tools are being developed to automate the analysis of this compound stereodynamics. A new computational tool called "bullviso" has been created to generate all possible isomers of a given substituted this compound, compute their relative energy levels, and visualize their 3D shapes and exit vectors rsc.orgnih.gov. This tool aids in understanding how the shapeshifting networks of this compound derivatives dynamically sample different areas of chemical space rsc.org.

Computational pipelines are also being built to study the interactions of this compound with other molecules, such as cyclodextrins. These pipelines combine methods like host-guest interaction potential energy profiling (HGIPEP) and molecular dynamics simulations to determine preferred binding modes and dynamic stability of complexes aip.org. This is crucial for understanding how host molecules can potentially capture specific this compound isomers and influence their dynamic equilibrium aip.org.

Isomer network analysis, coupled with quantum-chemical calculations, provides a powerful automated tool for predicting the properties of this compound isomer networks researchgate.netnih.gov. This approach helps in surveying the thermodynamic and kinetic landscapes and mapping the internal dynamics of these complex systems researchgate.net.

Controlled Activation and Deactivation of Fluxional States

Controlling the fluxional state of this compound and its derivatives is a key area for developing responsive materials and systems. While this compound itself undergoes rapid rearrangements at room temperature, modifications can be made to activate or deactivate this dynamic behavior wikipedia.orgchemeurope.com.

One approach to controlling fluxionality involves structural modifications that influence the Cope rearrangement barrier. For example, in bullvalones, where a vinyl group is replaced by a keto group, the fluxional state can be switched on by adding a base, which converts the ketone to an enolate, and switched off by removing the base wikipedia.orgchemeurope.com. This demonstrates a chemical method for controlling the dynamic behavior.

External stimuli can also be used to influence the fluxional state. For instance, host-guest interactions can affect the dynamic isomerization of this compound derivatives. Complexation with metal cations has been shown to strongly affect the dynamic isomerization of a bis-pyridyl this compound ligand within a coordination cage, leading to a significant increase in the barrier of the Cope rearrangement and favoring specific isomers researchgate.netwhiterose.ac.uk. This indicates that supramolecular interactions can be used to modulate the fluxional process.

Research is also exploring how coupling the constitutional changes of a this compound core to a reciprocal conformational or configurational isomerization in a remote part of the molecule through long-range interactions can influence the shapeshifting rearrangements. This correlated motion can bias the this compound rearrangement equilibria, suggesting a way to control the dynamic behavior through changes in appended functional groups. Relatively subtle noncovalent bonding interactions can be sufficient to reshuffle the proportions of each isomer, given the small energetic differences between this compound isomers.

Furthermore, the use of external triggers like light or mechanical force to activate or deactivate the fluxional states is being investigated in the context of smart materials researchgate.netresearchgate.net. Mechanochemical perturbation of this compound rearrangements in polymers aims to link mechanical events to chemical transformations, effectively controlling the dynamic state through mechanical input researchgate.net. Similarly, integrating this compound derivatives into single-molecule devices that respond to electrical signals or light could allow for switching their electrical conductivity based on their isomerization state researchgate.net.

Q & A

Q. Methodological Considerations :

- Compare yields, scalability, and purity using HPLC and NMR.

- Optimize photochemical steps to minimize side reactions (e.g., undesired dimerization).

How can dynamic isomerism in substituted bullvalenes be quantitatively analyzed experimentally?

Advanced studies employ:

- Circular Dichroism (CD) Spectroscopy : Tracks racemization kinetics of enantioenriched isomers by monitoring optical activity decay over time .

- Variable-Temperature NMR : Captures fluxional behavior by observing signal coalescence at elevated temperatures .

Q. Example Workflow :

Synthesize tetrasubstituted this compound with chiral centers.

Record time-resolved CD spectra to calculate racemization half-life.

Correlate thermal energy with isomerization rates using Arrhenius plots.

What experimental challenges arise in characterizing this compound’s structural dynamics, and how are they addressed?

Q. Key Challenges :

- Rapid isomer interconversion complicates isolation of individual structures.

- Signal overlap in NMR due to equivalent protons in averaged environments.

Q. Solutions :

- Use low-temperature NMR (< –50°C) to "freeze" isomers transiently.

- Apply DFT calculations to predict dominant isomers and assign spectral peaks .

How do researchers resolve contradictions in isomer distribution data across studies?

Case Example : Discrepancies in reported isomer ratios may stem from:

Q. Resolution Strategy :

- Conduct control experiments under identical conditions (temperature, solvent).

- Validate with cross-technique consistency (e.g., match HPLC retention times with NMR integration ratios) .

What computational tools model this compound’s isomerization pathways, and how are they validated?

Advanced Approaches:

- Molecular Dynamics (MD) Simulations : Map energy barriers between isomers using force fields (e.g., AMBER).

- Quantum Mechanical Calculations (DFT) : Predict transition states and activation energies for rearrangements .

Q. Validation Protocol :

Compare simulated activation energies with experimental kinetic data (e.g., from CD spectroscopy).

Use isotopic labeling (e.g., deuterium) to track rearrangement pathways experimentally .

How should researchers design experiments to distinguish between localized vs. global isomerization mechanisms?

Q. Methodology :

- Isotopic Perturbation : Introduce deuterium at specific positions and monitor scrambling via mass spectrometry.

- Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR : Detect crystallographic disorder in solid-state structures to infer rearrangement extent .

Q. Data Interpretation :

- Global isomerization shows uniform isotopic distribution.

- Localized mechanisms retain positional isotopic preferences.

What statistical frameworks are suitable for analyzing this compound’s racemization kinetics?

Q. Advanced Analysis :

- Nonlinear Regression : Fit CD ellipticity vs. time data to first-order kinetics models.

- Error-Weighted Least Squares : Account for instrument noise in rate constant calculations .

Example Table : Kinetic Parameters for Racemization

| Temperature (°C) | Rate Constant (s⁻¹) | Half-Life (min) |

|---|---|---|

| 25 | 1.2 × 10⁻³ | 57.8 |

| 40 | 4.7 × 10⁻³ | 14.7 |

How do substituent electronic effects influence this compound’s isomerization thermodynamics?

Q. Research Design :

Synthesize bullvalenes with electron-withdrawing (e.g., –NO₂) and donating (e.g., –OCH₃) groups.

Measure ΔG‡ for isomerization via VT-NMR or CD.

Q. Findings :

- Electron-withdrawing groups stabilize transition states, lowering ΔG‡ .

- Steric hindrance from bulky substituents may restrict isomerization pathways .

What are the best practices for documenting this compound’s fluxional behavior in publications?

Q. Guidelines :

- Reproducibility : Provide detailed synthesis protocols, including reaction times, temperatures, and purification steps .

- Data Transparency : Deposit raw spectral data (NMR, CD) in repositories like Zenodo.

- Conflict Reporting : Clearly state limitations (e.g., unresolved minor isomers) in the Results section .

How can interdisciplinary approaches advance this compound research?

Q. Collaborative Strategies :

- Materials Science : Integrate this compound into polymers to study dynamic mechanical properties.

- Biochemistry : Explore isomer-selective interactions with chiral biomolecules (e.g., enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.